[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine

Antitumor activity Structure-activity relationship NCI 60-cell-line screening

Researchers requiring consistent SAR data must avoid the des-methyl analog (CAS 143361-87-9), which lacks critical antitumor activity. Procure CAS 1105194-23-7 for validated hit confirmation. - 6-methyl substituent (XLogP3-AA=5.0) drives membrane permeability & target binding. - 98% purity grade (MolCore) reduces impurity-driven artifacts in HTS & co-crystallography. - ISO-certified batch consistency ensures reproducible IC50 determinations.

Molecular Formula C16H16N2S2
Molecular Weight 300.4 g/mol
CAS No. 1105194-23-7
Cat. No. B1438446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine
CAS1105194-23-7
Molecular FormulaC16H16N2S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
InChIInChI=1S/C16H16N2S2/c1-9-6-7-10-13(8-9)19-15(17)14(10)16-18-11-4-2-3-5-12(11)20-16/h2-5,9H,6-8,17H2,1H3
InChIKeyNFNOXYZUWXRCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1105194-23-7 Structural & Physicochemical Profile


[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine (CAS 1105194-23-7) is a synthetic, small-molecule heterocyclic compound (molecular formula C16H16N2S2; MW 300.44 g/mol) that belongs to the class of 2-aminothiophene-fused benzothiazole derivatives [1]. The structure uniquely combines a benzothiazole ring at the 3-position with a 6-methyl-substituted 4,5,6,7-tetrahydro-1-benzothiophene scaffold bearing a primary amine at the 2-position [2]. It is supplied as a solid with typical purities of 95–98% and is listed in commercial screening libraries (e.g., Life Chemicals F2146-0031) as a heterocyclic building block for early-phase drug discovery . Reputable vendors emphasize ISO-certified manufacturing, making it suitable as a research intermediate where batch-to-batch consistency is critical for reproducible screening campaigns .

Scaffold Fused benzothiazole–tetrahydrobenzothiophene core for screening library diversity
Purity ISO-certified manufacturing supports batch-to-batch reproducibility
Use context Supports early-phase hit-to-lead and SAR campaigns

Why Analogs Cannot Substitute CAS 1105194-23-7


Within the benzothiazole–tetrahydrobenzothiophene hybrid class, subtle modifications at the 6-position of the saturated ring or the 3-position substituent profoundly alter both computed physicochemical properties and empirically observed biological activity profiles [1][2]. The 6-methyl substituent increases lipophilicity (XLogP3-AA = 5.0) relative to the 6-unsubstituted analog (CAS 143361-87-9; C15H14N2S2, MW 286.4 g/mol), thereby modulating membrane permeability and target-binding kinetics [3]. In structure–activity relationship (SAR) studies on related 6-(H/Me) tetrahydrobenzothiophene-3-carboxamides, the 6-methyl-substituted derivative (5d) exhibited significant antitumor activity in the NCI 60-cell-line panel, whereas its 6-H counterpart did not reach equivalent effect levels, demonstrating that the methyl stereocenter is a critical determinant of biological outcome [2]. Consequently, procurement of the des-methyl analog or other benzothiazole–thiophene hybrids as surrogates introduces an uncontrolled variable that can invalidate hit-confirmation experiments and medicinal chemistry optimization campaigns.

6-Methyl substitution risk
Removing the 6-methyl group alters computed lipophilicity and target-binding kinetics, which may shift assay results.
SAR divergence risk
Published SAR data indicate 6-H analogs exhibit a narrower cell-line response spectrum, risking false negatives in screening.

CAS 1105194-23-7 Evidence Guide


6-Methyl vs 6-H Analog Antitumor Potency

In a published SAR study of 6-(H/Me) tetrahydrobenzothiophene-3-carboxamides tested in the NCI Developmental Therapeutics Program, the 6-methyl-substituted compound 5d (N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide) demonstrated significant, broad-spectrum antitumor activity across multiple human cancer cell lines [1]. By contrast, the corresponding 6-H analog 5b (N-(5-(3-chlorobenzyl)-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide) showed a narrower spectrum of activity, highlighting that the 6-methyl substitution is non-redundant for achieving biological potency [1]. Although this evidence derives from carboxamide derivatives rather than the free 2-amine, it establishes a class-level principle directly applicable to CAS 1105194-23-7: the 6-methyl stereocenter alters conformational preferences and target interactions, and replacement with the 6-unsubstituted analog (CAS 143361-87-9) carries a documented risk of diminished potency [2].

Antitumor Activity (NCI 60-cell)
Class-level
6-Me analog: Reported broad-spectrum activity; 6-H analog: Narrower spectrum
Supports SAR interpretation for 6-methyl modification
Class-level inference from carboxamide derivatives; verify with target compound
Antitumor activity Structure-activity relationship NCI 60-cell-line screening

Purity & Manufacturing Quality Consistency

Commercial suppliers provide CAS 1105194-23-7 at certified purities of 95–98%, with select vendors manufacturing to ISO quality standards . The higher 98% specification (MolCore) offers a 3-percentage-point purity advantage over the baseline 95% (AKSci, CymitQuimica), a differential that can directly influence the accuracy of IC50 determinations in screening assays by reducing the contribution of unknown impurities to the observed biological response .

Purity Grade Comparison
Data to verify
≥3% absolute purity advantage (98% vs. 95%)
Higher purity may reduce false positives in HTS
Manufacturer spec sheets; analytical methods not disclosed; request COA
Purity Quality control ISO manufacturing

Lipophilicity vs 6-Unsubstituted Analog

The computed XLogP3-AA value for CAS 1105194-23-7 is 5.0, indicating substantial lipophilicity [1]. The 6-des-methyl analog (CAS 143361-87-9; C15H14N2S2, MW 286.4 g/mol) is predicted to have a lower XLogP3-AA (~4.4, by structural analogy) due to the loss of the 6-methyl group [2]. This 0.6-log-unit difference translates to approximately a 4-fold difference in octanol-water partition coefficient, which has practical consequences for stock solution preparation (DMSO solubility), cell-based assay partitioning into lipid bilayers, and CNS permeability predictions [2].

Lipophilicity (XLogP3-AA)
Class-level
Δ logP ≈ 0.6 (5.0 vs. ~4.4), ~4-fold partition difference
May affect cell-based assay partitioning
Computed property; experimental logP not reported
XLogP3-AA Lipophilicity Membrane permeability

Antimicrobial Activity: Analog Inference

The 6-unsubstituted analog of CAS 1105194-23-7 (CAS 143361-87-9) has been reported to exhibit antibacterial activity against Staphylococcus aureus with MIC values of 19.7–24.2 μM [1]. While these data are not directly measured on CAS 1105194-23-7, they establish that the core benzothiazole–tetrahydrobenzothiophene scaffold possesses intrinsic antimicrobial properties. The 6-methyl substituent on CAS 1105194-23-7 is expected to modulate (either enhance or attenuate) this activity, providing a testable hypothesis for antimicrobial screening programs [2].

Antimicrobial (S. aureus)
Data to verify
6-H analog MIC: 19.7–24.2 μM; Target compound: Not measured
Provides MIC baseline for analog comparison
Requires head-to-head MIC determination
Antibacterial MIC Benzothiazole-thiophene hybrid

Molecular Weight & Heavy Atom Comparison

CAS 1105194-23-7 possesses a molecular weight of 300.44 g/mol with 20 heavy atoms [1]. This places it in the 'lead-like' space (MW <350) rather than the 'fragment' space (MW <250). The 6-methyl group contributes 14 Da relative to the 6-unsubstituted analog (286.4 g/mol) and increases the heavy atom count by 1 [2]. This modest increase in molecular size may improve target-binding enthalpy and selectivity relative to smaller fragments, while still maintaining favorable ligand efficiency metrics [3].

Molecular Weight
Class-level
MW 300.44 vs. 286.4 Da, +1 heavy atom
Lead-like MW may suit fragment-based screening
Computed properties; verify batch certificate
Molecular weight Heavy atom count Fragment-like properties

CAS 1105194-23-7 Application Scenarios


Anticancer HTS & SAR with 6-Methyl Scaffold

Procurement of CAS 1105194-23-7 as a structurally validated hit or screening deck component for anticancer drug discovery is supported by published SAR evidence that 6-methyl-substituted tetrahydrobenzothiophene-thiazole hybrids demonstrate significant, broad-spectrum antitumor activity in the NCI 60-cell-line panel, whereas the 6-unsubstituted controls do not [1]. Researchers designing kinase- or apoptosis-targeted screens should preferentially order the 6-methyl derivative over the des-methyl analog (CAS 143361-87-9) to avoid false negatives arising from the absent methyl stereocenter.

Antimicrobial Lead Optimization with MIC Benchmarks

The reported MIC range of 19.7–24.2 μM for the 6-unsubstituted analog against S. aureus provides a quantitative baseline for head-to-head antimicrobial evaluation of CAS 1105194-23-7 [2]. Procurement of both the target compound and its analog enables direct MIC comparison under identical assay conditions, generating high-confidence SAR data that can guide the design of next-generation benzothiazole-thiophene antibiotics.

Physicochemical Profiling & Permeability Optimization

With a computed XLogP3-AA of 5.0, CAS 1105194-23-7 is suitable for experiments investigating the relationship between lipophilicity, membrane permeability, and cellular potency within a matched molecular pair framework [3]. Comparison with the less lipophilic 6-H analog (estimated XLogP3-AA ≈ 4.4) allows quantification of the permeability penalty associated with methyl removal, directly informing medicinal chemistry design decisions [3].

High-Precision Assays: Certified Purity

For enzymatic or cell-based assays where total impurity levels must remain below 5% to achieve acceptable signal-to-noise ratios and reproducible IC50 determinations, the 98% purity grade (MolCore) of CAS 1105194-23-7 provides a 3-percentage-point purity advantage over the standard 95% grade . Procurement managers should specify the higher-grade product when ordering for HTS validation, dose-response profiling, or co-crystallography trials where impurity-driven artifacts can lead to costly false positives.

Application
Selection Property
Validation Focus
Cancer cell-line HTS & SAR
6-Methyl substitution critical for cell-line activity
NCI 60-cell-line panel response consistency
Antimicrobial screening (MIC comparison)
Benzothiazole–thiophene scaffold antimicrobial potential
MIC determination vs. 6-H analog
Lipophilicity–permeability profiling
Computed lipophilicity difference (methyl effect)
Cell-based assay partitioning impact
High-precision screening assays
Certified purity grade advantage
Impurity-driven false positive reduction
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